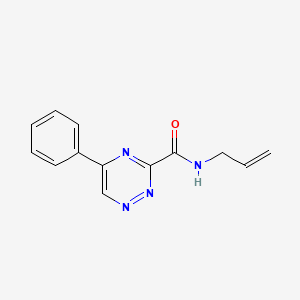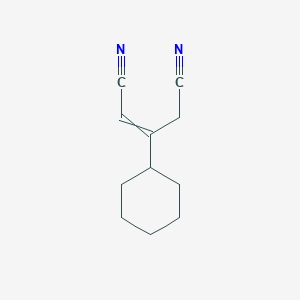
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- is a complex organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are known for their versatile applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- typically involves the reaction of cyclopentanone with morpholine and formic acid under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and formylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- can undergo various chemical reactions including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- exerts its effects would involve interactions with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- might include other formamide derivatives with different substituents or structural variations.
Uniqueness
The uniqueness of this compound could be attributed to its specific structural features, such as the presence of the cyclopentylidene and morpholinyl groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
99506-29-3 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-(1-cyclopentylidene-2-morpholin-4-yl-2-oxoethyl)formamide |
InChI |
InChI=1S/C12H18N2O3/c15-9-13-11(10-3-1-2-4-10)12(16)14-5-7-17-8-6-14/h9H,1-8H2,(H,13,15) |
InChI Key |
OAPORFBOKMJGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C(=O)N2CCOCC2)NC=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


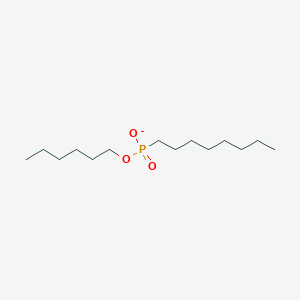
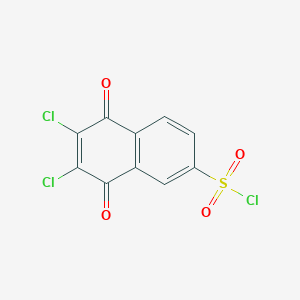
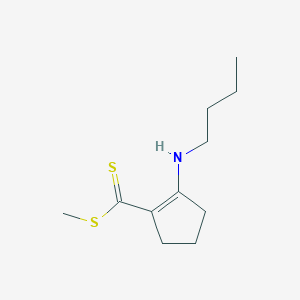

![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)



